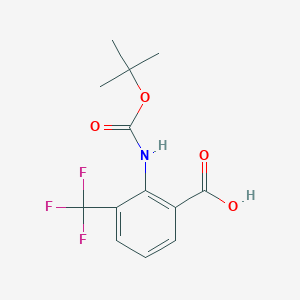

2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid is a compound that features both a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. The Boc group is commonly used in organic synthesis to protect amines, while the trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and properties of the molecule. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid typically involves the introduction of the Boc group and the trifluoromethyl group onto a benzoic acid derivative. One common method involves the following steps:

Starting Material: Begin with 3-(trifluoromethyl)benzoic acid.

Protection of Amino Group: Introduce the Boc group using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow microreactor systems, which offer advantages in terms of efficiency, safety, and sustainability. These systems allow for precise control over reaction conditions and can be more environmentally friendly compared to traditional batch processes .

化学反应分析

Types of Reactions

2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

Deprotection Reactions: TFA is commonly used for Boc deprotection, often in the presence of a co-solvent like DCM.

Major Products

Substitution Reactions: Products will vary depending on the nucleophile used but generally result in the replacement of the trifluoromethyl group.

Deprotection Reactions: The major product is the free amine after removal of the Boc group.

科学研究应用

Chemical Properties and Reactivity

The molecular formula of 2-(tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid is C13H14F3NO4, with a molecular weight of approximately 305.251 g/mol. The tert-butoxycarbonyl group acts as a protecting group for amines, while the trifluoromethyl group increases lipophilicity, making the compound particularly useful in medicinal chemistry and pharmaceutical applications.

Reactions Involving the Compound:

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield an active amine.

- Esterification: The carboxylic acid functionality can react with alcohols to form esters, which are often more lipophilic.

- Amination Reactions: The amino group can participate in nucleophilic substitution reactions, enabling the synthesis of diverse derivatives.

Medicinal Chemistry

This compound serves as a precursor in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its derivatives are studied for their potential biological activities such as enzyme inhibition and receptor binding.

- Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. These derivatives showed promising results in inhibiting tumor growth in vitro, demonstrating potential for further development into therapeutic agents.

Biological Studies

The compound's derivatives have been evaluated for their interactions with biological targets. Interaction studies are crucial for understanding pharmacodynamics and pharmacokinetics, assessing how these compounds behave within biological systems.

Key Findings:

- Derivatives exhibited varied binding affinities to specific receptors.

- Structure-activity relationship (SAR) studies indicated that modifications to the trifluoromethyl or amino groups significantly affected biological activity.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as an intermediate for constructing more complex molecules. Its ability to undergo various reactions makes it versatile for further modifications.

Synthesis Overview:

The synthesis typically involves:

- Initial formation of the benzoic acid framework.

- Introduction of the trifluoromethyl group via electrophilic aromatic substitution.

- Protection of the amine using tert-butoxycarbonyl.

作用机制

The mechanism of action of 2-(tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid largely depends on its use and the specific reactions it undergoes. The Boc group serves as a protecting group for amines, preventing unwanted reactions during multi-step syntheses. The trifluoromethyl group, being highly electron-withdrawing, can influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. This dual functionality allows the compound to be versatile in various synthetic applications .

相似化合物的比较

Similar Compounds

2-(tert-butoxycarbonylamino)benzoic acid: Lacks the trifluoromethyl group, making it less electron-withdrawing and potentially less reactive in certain contexts.

3-(trifluoromethyl)benzoic acid: Lacks the Boc group, making it less versatile in protecting amines during synthesis.

Uniqueness

2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the Boc and trifluoromethyl groups. This combination allows for specific reactivity patterns and protection strategies that are not possible with either group alone. The trifluoromethyl group enhances the compound’s stability and reactivity, while the Boc group provides a removable protecting group for amines, making it highly valuable in complex synthetic routes .

生物活性

2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid, a compound characterized by its unique trifluoromethyl group and tert-butoxycarbonyl (Boc) amino functionality, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

- Molecular Formula : C13H14F3NO4

- Molar Mass : 305.25 g/mol

- CAS Number : 141940-27-4

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(Boc-amino)-3-(CF3)benzoic acid | 4 | MRSA |

| Related Thiourea Complex | 2 | MRSA |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Research has demonstrated that derivatives containing trifluoromethyl groups can induce apoptosis in cancer cell lines by activating specific signaling pathways.

Case Study : A study evaluated the effects of similar trifluoromethyl benzoic acids on colon cancer cell lines (SW480, SW620). The findings revealed significant cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting potential for further development as anticancer agents.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may function as an enzyme inhibitor or modulator of receptor activity, affecting metabolic pathways critical for microbial survival and cancer cell proliferation.

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. The introduction of different substituents on the aromatic ring has shown to significantly impact both antimicrobial and anticancer activities.

Table: Summary of Biological Activities

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-9-7(10(18)19)5-4-6-8(9)13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIFRFRIKSJWAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。